(2E)-3-[5-(4-bromo-3-chlorophenyl)furan-2-yl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-propenoic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-bromo-3-chlorophenyl group and a propenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-propenoic acid typically involves the following steps:
Synthesis of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-bromo-3-chlorophenyl group: This step involves the bromination and chlorination of the phenyl ring, followed by its attachment to the furan ring through a coupling reaction.
Formation of the propenoic acid moiety:
Industrial Production Methods: Industrial production of (2E)-3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-propenoic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The presence of halogen atoms (bromo and chloro) makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions to substitute the halogen atoms.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with different oxidation states.
Substitution: Substituted products with new functional groups replacing the halogen atoms.
Wissenschaftliche Forschungsanwendungen
(2E)-3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-propenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2E)-3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-propenoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(2E)-3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-propenoic acid: shares similarities with other furan derivatives and halogenated aromatic compounds.
Examples: 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole, 2-bromo-3,3,3-trifluoropropene.
Uniqueness:
- The unique combination of the furan ring, halogenated phenyl group, and propenoic acid moiety gives (2E)-3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-propenoic acid distinct chemical and biological properties.
- Its specific substitution pattern and functional groups make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H8BrClO3 |
---|---|
Molekulargewicht |
327.56 g/mol |
IUPAC-Name |
(E)-3-[5-(4-bromo-3-chlorophenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H8BrClO3/c14-10-4-1-8(7-11(10)15)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ |
InChI-Schlüssel |
DRSCJNKNMHGMOI-ZZXKWVIFSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C/C(=O)O)Cl)Br |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=CC(=O)O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.